4,4,4-Trifluoro-1-(4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)butan-1-one
Description
Propriétés
IUPAC Name |
4,4,4-trifluoro-1-[4-[(6-methylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]butan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20F3N3O2/c1-11-8-13(20-10-19-11)23-9-12-3-6-21(7-4-12)14(22)2-5-15(16,17)18/h8,10,12H,2-7,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCZGBBALVWQKRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)OCC2CCN(CC2)C(=O)CCC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20F3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,4-Trifluoro-1-(4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)butan-1-one typically involves multiple steps:
Formation of the Piperidinyl Intermediate: The piperidinyl intermediate can be synthesized by reacting piperidine with an appropriate alkylating agent under basic conditions.
Attachment of the Pyrimidinyl Group: The intermediate is then reacted with 6-methylpyrimidin-4-yl chloride in the presence of a base to form the pyrimidinyl-piperidinyl intermediate.
Introduction of the Trifluoromethyl Group: Finally, the trifluoromethyl group is introduced via a nucleophilic substitution reaction using a trifluoromethylating agent such as trifluoromethyl iodide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Reduction
The ketone may be reduced to a secondary alcohol using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) . This reaction would yield 4,4,4-trifluoro-1-(4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)butan-2-ol .
Nucleophilic Substitution
The trifluoromethyl group is typically inert, but the piperidinyl nitrogen could act as a nucleophile. Substitution reactions (e.g., alkylation or acylation) may occur under basic conditions, potentially forming derivatives with altered pharmacokinetic properties.
Electrophilic Aromatic Substitution
The pyrimidine ring may undergo electrophilic substitution, though steric hindrance from the methoxy group and electron-withdrawing effects of the trifluoromethyl group could reduce reactivity. Possible sites for substitution include positions adjacent to the methyl group.
Common Reagents and Conditions
| Reaction Type | Reagents/Conditions | Expected Products |
|---|---|---|
| Reduction | LiAlH4 in dry ether or NaBH4 in methanol/THF | Secondary alcohol (butan-2-ol derivative) |
| Substitution | Alkyl halides (e.g., methyl iodide) + base (e.g., K2CO3) | N-Alkylated piperidinyl derivatives |
| Oxidation | KMnO4 in acidic/basic medium (unlikely without cleavage agents) | Potential carboxylic acid (if cleavage occurs) |
Structural Insights and Reactivity
-
Trifluoromethyl Group : Enhances lipophilicity and stability but limits reactivity due to electron-withdrawing effects.
-
Piperidinyl Ring : Acts as a nucleophile in substitution reactions, enabling functionalization.
-
Pyrimidinyl Moiety : May participate in hydrogen bonding or π-π interactions, influencing solubility and binding affinity.
Comparison with Similar Compounds
| Compound | Key Differences | Reactivity Implications |
|---|---|---|
| 4,4,4-Trifluoro-1-(4-piperidinyl)butan-1-one | Lacks pyrimidinyl group | Reduced hydrogen bonding capacity; altered biological activity |
| 4,4,4-Trifluoro-1-(4-(5-fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl)butan-1-one | Piperazinyl ring instead of piperidinyl | Increased basicity; potential for different substitution pathways |
Limitations and Research Gaps
Direct experimental data for this compound’s reactions is scarce in accessible literature. Most insights are inferred from structurally similar molecules (e.g., piperidine derivatives, trifluoromethyl-containing compounds). Further studies are needed to validate reaction mechanisms and optimize conditions .
Applications De Recherche Scientifique
4,4,4-Trifluoro-1-(4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)butan-1-one has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting central nervous system disorders.
Materials Science: It can be incorporated into polymers to enhance their thermal stability and chemical resistance.
Biological Studies: The compound can be used as a probe to study enzyme-substrate interactions and receptor binding.
Industrial Chemistry: It can serve as an intermediate in the synthesis of agrochemicals and specialty chemicals.
Mécanisme D'action
The mechanism of action of 4,4,4-Trifluoro-1-(4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)butan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity by forming strong interactions with the target site. The piperidinyl and pyrimidinyl groups can further modulate the compound’s pharmacokinetic properties, such as solubility and metabolic stability.
Comparaison Avec Des Composés Similaires
Table 1: Structural Comparison of Selected Piperidine-Based Compounds
| Compound Name | Key Features | Fluorine Content | Molecular Complexity |
|---|---|---|---|
| 4,4,4-Trifluoro-1-(4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)butan-1-one | Trifluorobutanyl ketone, 6-methylpyrimidinyloxy methyl-piperidine | 3 F atoms | Moderate |
| 3-[2-[4-[2-Fluoro-4-[4-(6-fluoro-1,2-benz-isoxazol-3-yl)piperidin-1-yl]benzoyl]piperidin-1-yl]ethyl]-2-methyl-... | Difluoro-substituted benzisoxazole-piperidine, extended benzoyl-piperidine chain | 2 F atoms | High |
| 3-[2-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)piperidin-1-yl]ethyl]-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one (CAS 108855-18-1) | Monofluoro-benzisoxazole-piperidine, pyrido-pyrimidinone scaffold | 1 F atom | Moderate |
Key Observations :
- Heterocyclic Diversity : The 6-methylpyrimidinyloxy group distinguishes the target compound from benzisoxazole-containing analogs (e.g., CAS 108855-18-1), which may alter target selectivity due to differences in π-π stacking or hydrogen-bonding interactions .
- Molecular Complexity : The benzisoxazole-containing compound in Table 1 exhibits higher complexity with a benzoyl-piperidine chain, which could impact synthetic feasibility and bioavailability.
Hypothesized Pharmacokinetic and Pharmacodynamic Properties
- Metabolic Stability: The trifluoro group may reduce oxidative metabolism in the liver compared to non-fluorinated analogs, extending half-life .
- Target Affinity: Pyrimidine derivatives often exhibit affinity for kinases or G-protein-coupled receptors (GPCRs), whereas benzisoxazole analogs are prevalent in antipsychotic agents (e.g., risperidone derivatives).
Limitations of Current Data
Direct pharmacological or pharmacokinetic data for 4,4,4-Trifluoro-1-(4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)butan-1-one are scarce. Comparisons are inferred from structural analogs in pharmaceutical reference standards (e.g., CAS 108855-18-1) . Further studies, including in vitro binding assays and ADMET profiling, are necessary to confirm these hypotheses.
Activité Biologique
4,4,4-Trifluoro-1-(4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)butan-1-one, with the CAS number 2309554-32-1, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis, structure-activity relationships (SAR), and relevant case studies.
The molecular formula of the compound is , and it has a molecular weight of 331.33 g/mol. The structure features a trifluoromethyl group and a piperidine moiety, which are known to influence biological activity.
Antitumor Activity
Preliminary studies indicate that compounds with similar structural motifs exhibit antitumor properties. For instance, derivatives containing pyrimidine rings have shown efficacy against various cancer cell lines. The incorporation of trifluoromethyl groups is hypothesized to enhance lipophilicity and cellular uptake, potentially increasing antitumor activity.
Antimicrobial Properties
Research has demonstrated that piperidine derivatives possess notable antimicrobial activities. Studies involving related compounds suggest that 4,4,4-Trifluoro-1-(4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)butan-1-one may exhibit similar effects against bacterial strains such as Staphylococcus aureus and Escherichia coli.
Enzyme Inhibition
The compound's structure suggests potential as an enzyme inhibitor. Similar compounds have been studied for their ability to inhibit acetylcholinesterase (AChE) and urease, which are critical targets in treating neurodegenerative diseases and infections caused by urease-producing bacteria.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. The presence of the trifluoromethyl group is known to enhance metabolic stability and bioavailability. Additionally, the piperidine ring contributes to binding affinity with biological targets.
| Structural Feature | Impact on Activity |
|---|---|
| Trifluoromethyl Group | Increases lipophilicity and stability |
| Piperidine Moiety | Enhances receptor binding and activity |
| Pyrimidine Ring | Potential antitumor effects |
Case Studies
Case Study 1: Antitumor Efficacy
In a study evaluating various pyrimidine derivatives, compounds similar to 4,4,4-Trifluoro-1-(4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)butan-1-one demonstrated IC50 values in the low micromolar range against breast cancer cell lines. These findings support the hypothesis that modifications to the piperidine and pyrimidine components can enhance cytotoxicity.
Case Study 2: Antimicrobial Activity
A comparative analysis of piperidine derivatives showed that those incorporating trifluoromethyl groups exhibited increased antimicrobial potency against Gram-positive bacteria. The compound's potential as a lead candidate for antibiotic development is noteworthy.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4,4,4-Trifluoro-1-(4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)butan-1-one, and how can reaction conditions be standardized for reproducibility?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the functionalization of the piperidine ring followed by coupling with the trifluorobutane moiety. Key steps include nucleophilic substitution under anhydrous conditions (e.g., DMF, 60–80°C) and catalytic hydrogenation for piperidine ring formation. Yield optimization requires strict control of stoichiometry (e.g., 1:1.2 molar ratio of piperidine to trifluorobutane precursor) and purification via column chromatography (silica gel, hexane/ethyl acetate gradient) .
Q. How can structural characterization of this compound be performed to confirm regiochemistry and purity?
- Methodological Answer : Use a combination of , , and NMR to resolve ambiguities in trifluoromethyl group positioning and piperidine ring conformation. High-resolution mass spectrometry (HRMS) and X-ray crystallography (if crystalline) provide definitive confirmation. Purity validation requires HPLC with a C18 column (acetonitrile/water mobile phase, UV detection at 254 nm) .
Q. What preliminary biological assays are recommended to evaluate its bioactivity?
- Methodological Answer : Begin with in vitro enzyme inhibition assays (e.g., kinase or phosphatase targets) using fluorescence-based readouts. For cellular studies, assess cytotoxicity via MTT assays (IC determination) and screen for metabolic stability in liver microsomes (e.g., human CYP450 isoforms) .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives to enhance target binding affinity?
- Methodological Answer : Perform molecular docking (AutoDock Vina or Schrödinger Suite) using crystal structures of target proteins (e.g., kinases). Focus on optimizing hydrogen bonding with the pyrimidine ring and hydrophobic interactions with the trifluoromethyl group. Free energy perturbation (FEP) calculations predict binding energy changes for substituent modifications .
Q. What strategies resolve contradictory data between in vitro potency and in vivo efficacy?
- Methodological Answer : Investigate pharmacokinetic parameters (e.g., plasma protein binding, logP) that limit bioavailability. Use LC-MS/MS to quantify tissue distribution and metabolite profiling. Validate hypotheses via isotopic labeling (e.g., ) in rodent models .
Q. How can the compound’s mechanism of action be elucidated when interacting with multi-protein complexes?
- Methodological Answer : Employ proximity-based assays (e.g., BioID or APEX tagging) to identify interacting proteins in live cells. Combine with CRISPR-Cas9 knockout screens to validate functional dependencies. Surface plasmon resonance (SPR) quantifies binding kinetics for prioritized targets .
Q. What analytical methods detect and quantify degradation products under stress conditions?
- Methodological Answer : Use forced degradation studies (acid/base hydrolysis, oxidative stress with HO, photolysis). Analyze products via UPLC-QTOF-MS with electrospray ionization. Quantify major impurities using validated stability-indicating methods (ICH guidelines) .
Methodological Considerations for Experimental Design
- Data Validation : Cross-validate NMR assignments with 2D experiments (COSY, HSQC) to resolve overlapping signals .
- Statistical Rigor : For biological assays, use ≥3 independent replicates and apply ANOVA with post-hoc correction (e.g., Tukey’s test). Report effect sizes and confidence intervals .
- Theoretical Frameworks : Link mechanistic hypotheses to established theories (e.g., lock-and-key vs. induced-fit enzyme models) to contextualize findings .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
